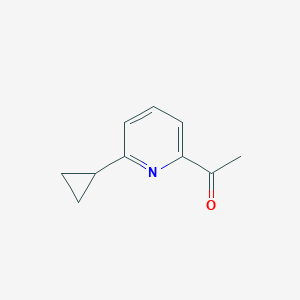
1-(6-Cyclopropylpyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Cyclopropylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 1-(6-cyclopropyl-2-pyridinyl)ethanone .
Molecular Structure Analysis
The InChI code for 1-(6-Cyclopropylpyridin-2-yl)ethanone is 1S/C10H11NO/c1-7(12)9-3-2-4-10(11-9)8-5-6-8/h2-4,8H,5-6H2,1H3 . The Canonical SMILES for this compound is CC(=O)C1=CC=CC(=N1)C2CC2 .Physical And Chemical Properties Analysis
1-(6-Cyclopropylpyridin-2-yl)ethanone has a molecular weight of 161.20 g/mol . It has a XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The topological polar surface area is 30 Ų . The compound has a complexity of 186 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
1-(6-Cyclopropylpyridin-2-yl)ethanone serves as a precursor or intermediate in the synthesis of complex organic compounds. A noteworthy application involves its role in the diastereoselective one-pot synthesis of chromenopyridodiazepinones, which showcases its utility in constructing polyheterocycles through catalyst-free nucleophilic additions and heterocyclizations under mild conditions. This process emphasizes the compound's versatility in facilitating the formation of valuable heterocyclic frameworks, important in medicinal chemistry and material science (Bouchama et al., 2018).
Advanced Material Development
In the development of advanced materials, 1-(6-Cyclopropylpyridin-2-yl)ethanone has been utilized in the synthesis of iron and cobalt complexes. These complexes, when activated with methylaluminoxane (MAO), exhibit catalytic activities towards ethylene reactivity, including oligomerization and polymerization. This highlights the compound's significant role in producing materials with potential applications in polymer science and industrial manufacturing (Sun et al., 2007).
Luminescent Property Investigation
The compound has been involved in the preparation and characterization of luminescent properties of terbium and europium complexes. These studies not only underline the compound's importance in the synthesis of luminescent materials but also its potential application in optical devices, sensors, and bioimaging technologies, where specific luminescent properties are crucial (Xu et al., 2010).
Biological and Medicinal Chemistry Applications
Moreover, 1-(6-Cyclopropylpyridin-2-yl)ethanone is key in the synthesis of branched tryptamines, demonstrating its utility in generating compounds with potential biological activity. The ability to synthesize branched tryptamines via the domino Cloke-Stevens/Grandberg rearrangement illustrates its role in creating bioactive molecules that could have implications in pharmaceutical development and neuroscience research (Salikov et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-3-2-4-10(11-9)8-5-6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQPKZGNGRUBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyridin-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

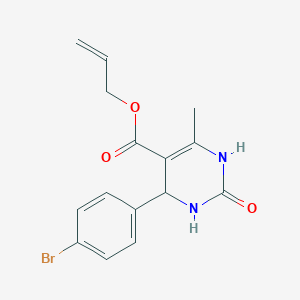
![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2668893.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)

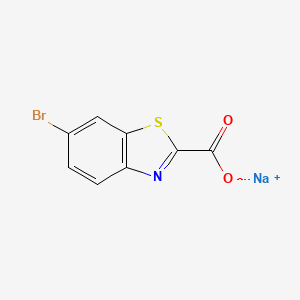
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
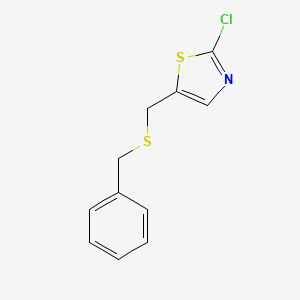
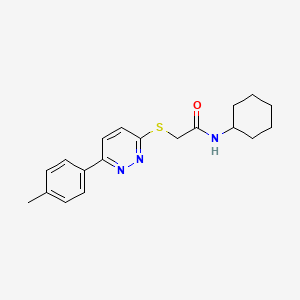
![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)
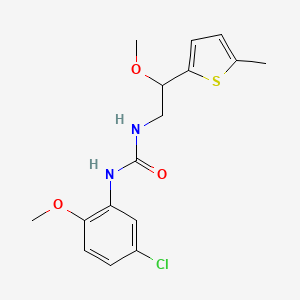
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2668907.png)
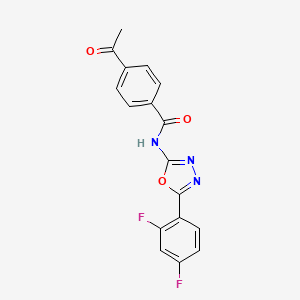

![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)